molecular formula C8H10ClNO B566848 (S)-2-(1-aminoethyl)-4-chlorophenol CAS No. 1228569-39-8

(S)-2-(1-aminoethyl)-4-chlorophenol

Cat. No.: B566848
CAS No.: 1228569-39-8
M. Wt: 171.624
InChI Key: IHDFZQZUBQSKDM-YFKPBYRVSA-N
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Description

(S)-2-(1-aminoethyl)-4-chlorophenol is a chiral compound with significant potential in various fields of scientific research and industrial applications. This compound features a phenol group substituted with a chlorine atom at the 4-position and an aminoethyl group at the 2-position, making it an interesting target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-4-chlorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or biocatalysts. For instance, engineered transaminase polypeptides have been used to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts due to their efficiency and selectivity. These methods typically employ transaminases, which offer an environmentally benign route for the synthesis of chiral amines .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Various substituted phenols

Scientific Research Applications

(S)-2-(1-aminoethyl)-4-chlorophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-amino-1-phenylpropane
  • (S)-3-(1-aminoethyl)-phenol

Uniqueness

(S)-2-(1-aminoethyl)-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the chiral aminoethyl group at the 2-position make it a valuable compound for various applications .

Properties

IUPAC Name

2-[(1S)-1-aminoethyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDFZQZUBQSKDM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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